2-Methoxy-2-(3-methoxyphenyl)ethanamine

Description

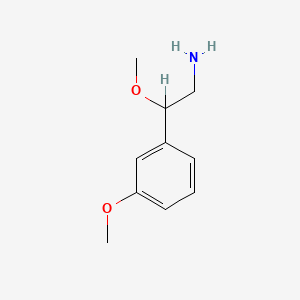

Chemical Structure: 2-Methoxy-2-(3-methoxyphenyl)ethanamine (IUPAC name: this compound; hydrochloride salt: CAS 211810) is a substituted phenethylamine derivative featuring two methoxy groups: one on the ethanamine backbone and another at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₅NO₂·HCl (hydrochloride form), with a molecular weight of 217.69 g/mol.

Structural analogs often employ similar strategies, such as the Bischler-Napieralski reaction (for isoquinolines) or reductive amination .

Propriétés

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWLTKFZPJGKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Substitution with 1,2-Dihaloethane

A foundational method involves reacting 3-methoxyphenol with 1,2-dihaloethane (e.g., 1,2-dichloroethane) under phase-transfer catalysis. This step forms a haloethyl intermediate, which undergoes subsequent amination.

Key Steps :

-

Alkylation :

Phase-transfer catalysts like tetrabutyl ammonium bromide (TBAB) enhance reactivity by facilitating anion transfer. Optimal yields (75–85%) are achieved at reflux temperatures (80–120°C) over 6–12 hours.

-

Reductive Amination :

The chloro intermediate is treated with ammonia or ammonium hydroxide under reducing conditions (e.g., H/Pd-C) to yield the target amine:This method avoids harsh conditions, making it suitable for industrial-scale production.

Benzyl Imine Intermediate Route

Aldimine Formation and Methylation

Adapted from CN103936599A, this route utilizes imine protection to streamline synthesis:

Procedure :

-

Aldimine Formation :

3-Methoxybenzaldehyde reacts with ethanolamine in toluene under azeotropic dehydration to form a benzyl imine intermediate: -

Methylation :

The hydroxyl group is methylated using methyl carbonate under alkaline conditions (50% NaOH):Methyl carbonate acts as a mild methylating agent, achieving 85–90% conversion.

-

Deprotection and Purification :

Acidic hydrolysis (6N HCl) removes the benzyl group, followed by neutralization and distillation to isolate the final product (purity >99.7%).

Gabriel Synthesis Modifications

Phthalimide Intermediate Route

This classical approach avoids direct handling of volatile amines:

Steps :

-

Phthalimide Formation :

React 2-bromo-1-(3-methoxyphenyl)ethanol with potassium phthalimide in DMF: -

Methylation and Hydrolysis :

Methylate the hydroxyl group using dimethyl sulfate, then hydrolyze with hydrazine to release the primary amine.

Advantages : High regioselectivity; avoids over-alkylation.

Comparative Analysis of Methods

Industrial-Scale Optimization

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-2-(3-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can further modify the compound to yield different amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

Overview : 2-MPEA serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions to form more complex molecules.

Applications :

- Intermediate in Synthesis : It is commonly used as an intermediate for synthesizing other organic compounds, including pharmaceuticals and specialty chemicals.

| Reaction Type | Description |

|---|---|

| Reductive Amination | Converts aldehydes to amines using reducing agents. |

| Methoxylation | Introduces methoxy groups into organic frameworks. |

Biological Research

Overview : The compound is investigated for its effects on biological systems, particularly in neurotransmitter research.

Applications :

- Neurotransmitter Interaction : Due to its structural similarity to phenethylamines, 2-MPEA may influence neurotransmitter systems, potentially affecting mood and behavior.

| Biological System | Potential Effects |

|---|---|

| CNS | Modulation of neurotransmitter activity. |

| Enzyme Interaction | Possible effects on cytochrome P450 enzymes involved in drug metabolism. |

Medicinal Chemistry

Overview : Research is ongoing into the therapeutic properties of 2-MPEA, particularly its role as a precursor in drug synthesis.

Applications :

- Drug Development : Investigated for potential use in developing new medications targeting various conditions.

| Therapeutic Area | Potential Applications |

|---|---|

| Psychiatry | Possible antidepressant or anxiolytic effects. |

| Pain Management | Analgesic properties under investigation. |

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of phenethylamine derivatives on neurotransmitter systems, researchers found that compounds similar to 2-MPEA could significantly alter serotonin levels in animal models. This suggests potential applications in treating mood disorders.

Case Study 2: Drug Metabolism

Research focusing on the interaction of 2-MPEA with cytochrome P450 enzymes indicated that it could affect the metabolism of co-administered drugs. This finding raises important considerations for pharmacokinetics and drug interactions, particularly in polypharmacy scenarios.

Mécanisme D'action

The mechanism of action of 2-Methoxy-2-(3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

2-(3-Methoxyphenyl)ethylamine

- Structure: C₉H₁₃NO; lacks the ethanamine-backbone methoxy group.

- Pharmacology : A simpler phenethylamine with a single 3-methoxy substitution. It serves as a precursor for psychedelic compounds but has lower serotonin receptor affinity compared to NBOMe derivatives.

- Key Difference : Absence of the 2-methoxy group reduces steric hindrance and alters metabolic stability .

1-(3-Methoxyphenyl)ethanamine

- Structure: C₉H₁₃NO; methoxy group at the phenyl 3-position, with a primary amine on the ethyl chain.

- Application: Used as a pharmaceutical intermediate. The lack of a second methoxy group limits its interaction with monoamine transporters compared to the target compound .

2-(3-Methoxyphenoxy)ethylamine

- Structure: C₉H₁₃NO₂; features a phenoxy-ethylamine backbone with a 3-methoxy group.

25I-NBOMe (N-Benzyl-2C-I)

- Structure: C₁₈H₂₁INO₃; includes an N-(2-methoxybenzyl) substitution on a 2,5-dimethoxy-4-iodophenethylamine backbone.

- Pharmacology: Potent 5-HT₂A agonist (EC₅₀ ~0.1 nM) with hallucinogenic effects. The N-benzyl group dramatically increases receptor binding affinity compared to non-benzylated analogs like the target compound .

- Toxicity: Associated with severe adverse effects (e.g., tachycardia, renal failure), unlike the target compound, which lacks hallucinogenic activity .

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine

- Structure: C₉H₁₀F₃NO; trifluoromethyl substitution on the ethanamine backbone.

- Key Difference: Fluorination enhances lipophilicity and metabolic resistance, making it more suitable for CNS-targeting drugs compared to the non-fluorinated target compound .

Structural and Pharmacological Data Table

Activité Biologique

Overview

2-Methoxy-2-(3-methoxyphenyl)ethanamine, also known as 3-MPEA, is an organic compound with the molecular formula C10H15NO2 and a molecular weight of approximately 181.24 g/mol. Its structure features a methoxy group attached to a phenyl ring at the meta position, which is significant for its biological activity. This compound belongs to the class of phenethylamines, which are known for their diverse effects on neurotransmitter systems in the brain.

The exact mechanism of action of this compound remains largely unexplored. However, due to its structural similarity to other phenethylamines, it is hypothesized that it may interact with neurotransmitter systems, potentially influencing mood, cognition, and behavior. Specifically, it may modulate the activity of enzymes such as cytochrome P450 2D6, which is crucial for drug metabolism. This interaction suggests that it could affect the pharmacokinetics of drugs metabolized by this enzyme.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuromodulation : Similar compounds have been shown to act as neuromodulators, which could imply potential effects on mood and cognitive functions.

- Enzyme Interaction : The compound's interaction with cytochrome P450 2D6 suggests it may influence drug metabolism and interactions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with several structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methoxyphenethylamine | C9H13NO | Similar structure; used as a precursor in synthesis |

| 4-Methoxyphenethylamine | C9H13NO | Different methoxy position; potential different activity |

| 2-(2-Methoxyphenyl)ethylamine | C9H13NO | Structural variation; used in similar synthetic pathways |

| 2-(4-Methoxyphenyl)ethylamine | C9H13NO | Another positional isomer; differing reactivity |

This table highlights how the unique methoxy substitution pattern in this compound may influence its reactivity and biological interactions compared to its analogs.

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Specific areas for future research include:

- Detailed Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with neurotransmitter systems.

- Pharmacokinetic Studies : Investigating how this compound affects drug metabolism and interactions with other pharmaceuticals.

- Clinical Trials : Conducting trials to assess its safety, efficacy, and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-2-(3-methoxyphenyl)ethanamine, and what are their advantages?

- Methodology : The compound can be synthesized via the Bischler-Napieralski reaction , starting with a substituted phenethylamine precursor. For example, condensation of 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine with a carboxylic acid derivative, followed by reductive methylation, has been reported to yield structurally similar isoquinoline derivatives .

- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst) to improve yield. Monitor intermediates using HPLC or TLC to ensure purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of methoxy groups (δ ~3.3–3.8 ppm for OCH₃) and ethanamine backbone (δ ~1.5–2.5 ppm for CH₂).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected m/z for C₁₀H₁₅NO₂: 181.2 g/mol).

- Infrared (IR) Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use chemical-resistant gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a refrigerated, airtight container away from ignition sources due to potential flammability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Approach :

- Compare NMR chemical shifts across studies, accounting for solvent effects (e.g., DMSO vs. CDCl₃).

- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions.

- Cross-validate with X-ray crystallography for absolute configuration determination, especially if chirality is involved (e.g., enantiomers in ) .

Q. What strategies improve the yield of reductive methylation in the synthesis of this compound?

- Optimization :

- Use sodium cyanoborohydride as a selective reducing agent to minimize side reactions.

- Control pH (~5–6) to favor imine formation.

- Employ microwave-assisted synthesis to reduce reaction time and enhance efficiency .

Q. How does the substitution pattern (e.g., methoxy position) influence the compound’s stability?

- Insights :

- The 3-methoxy group on the phenyl ring may increase steric hindrance, slowing hydrolysis.

- Stability tests under varying pH (1–13) and temperatures (4–40°C) can identify degradation pathways. Use HPLC-MS to detect breakdown products .

Q. What are the applications of this compound in drug discovery research?

- Case Study : Structurally similar compounds (e.g., phenethylisoquinoline derivatives) act as ABCB1 modulators to reverse multidrug resistance in cancer cells. Evaluate its potential via in vitro cytotoxicity assays (e.g., MTT) and P-glycoprotein inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.